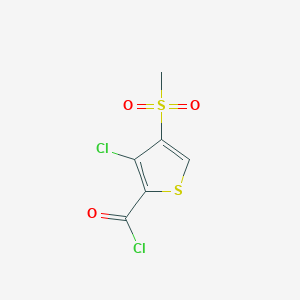

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride

Description

Properties

IUPAC Name |

3-chloro-4-methylsulfonylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPNDZHWWJGGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370936 | |

| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-87-3 | |

| Record name | 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-87-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride (CAS 175201-87-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. Due to the limited availability of public, in-depth experimental data, this guide synthesizes information from supplier specifications and provides context based on the known reactivity of related thiophene derivatives.

Core Chemical Properties

This compound is a polysubstituted thiophene derivative. The presence of both electron-withdrawing (chloro and methylsulfonyl) and reactive (carbonyl chloride) functional groups makes it a valuable intermediate for the synthesis of complex molecules, particularly in the field of drug discovery.[1] Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 175201-87-3 | [3] |

| Molecular Formula | C₆H₄Cl₂O₃S₂ | [3] |

| Molecular Weight | 259.13 g/mol | [3] |

| Melting Point | 181-184 °C | |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% |

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, it is likely synthesized from its corresponding carboxylic acid, 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (CAS 175201-86-2). The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A generalized experimental workflow for this conversion is depicted below.

Reactivity

The carbonyl chloride group is highly reactive and susceptible to nucleophilic attack. This allows for a variety of subsequent chemical transformations, making this compound a versatile building block. Key reactions include:

-

Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Ester Formation: Reaction with alcohols to yield esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Potential Applications in Drug Development

Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests its potential as a scaffold for the development of targeted therapeutics. The sulfonyl group, in particular, is a common feature in many active pharmaceutical ingredients.

While no specific drugs have been publicly identified as being synthesized directly from this compound, its structural motifs are present in various biologically active molecules. The logical relationship for its application in drug discovery is outlined below.

Safety and Handling

As a reactive acyl chloride, this compound is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Table 2: GHS Hazard Information (Anticipated)

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available |

| Specific Target Organ Toxicity | Data not available |

Note: This information is based on the general reactivity of acyl chlorides and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data (Predicted)

No publicly available experimental spectroscopic data for this specific compound has been identified. However, based on its structure, the following characteristic signals can be predicted:

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | A singlet for the methyl protons of the sulfonyl group and a singlet for the thiophene ring proton. The chemical shifts would be influenced by the electron-withdrawing groups. |

| ¹³C NMR | Signals for the carbonyl carbon, the thiophene ring carbons (quaternary and CH), and the methyl carbon of the sulfonyl group. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride (typically in the range of 1750-1815 cm⁻¹). Bands corresponding to the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl and COCl. |

Conclusion

This compound is a promising, yet not extensively documented, chemical intermediate. Its combination of a thiophene core with reactive and electron-withdrawing functional groups makes it a valuable tool for synthetic chemists, particularly those in the pharmaceutical industry. Further research is needed to fully characterize its properties and explore its potential in the development of novel therapeutics. Researchers are encouraged to perform their own analytical characterization upon acquiring this compound.

References

Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, commencing with the preparation of a suitable thiophene precursor, followed by oxidation and subsequent conversion to the final acid chloride. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process. The proposed pathway begins with the formation of a thioether precursor, methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate. This intermediate is then oxidized to the corresponding sulfone. The methyl ester is subsequently hydrolyzed to the carboxylic acid, which is then converted to the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate

This initial step involves the introduction of the methylthio group and the establishment of the core thiophene ring structure. Due to the lack of a direct published procedure for this specific molecule, a plausible method is adapted from known thiophene synthesis methodologies.

Protocol:

-

To a solution of a suitable starting material, such as methyl 3,4-dichlorothiophene-2-carboxylate, in an appropriate solvent like dimethylformamide (DMF), add sodium thiomethoxide.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate.

Step 2: Synthesis of Methyl 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylate

This step involves the oxidation of the thioether to a sulfone, a common transformation in organic synthesis.

Protocol:

-

Dissolve methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate in a suitable solvent, such as dichloromethane (DCM).

-

Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate, can be used in the next step without further purification if of sufficient purity, or recrystallized from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

-

Suspend methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate in a mixture of methanol and water.

-

Add a stoichiometric excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like DCM to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of approximately 2 with a suitable acid, such as 1 M hydrochloric acid, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Step 4: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the acyl chloride. This procedure is adapted from a known method for a structurally similar compound.

Protocol:

-

To a flask containing 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, add a suitable solvent such as dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride to the suspension at 0-5 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as indicated by the cessation of gas evolution and TLC analysis.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride.

-

The resulting crude this compound can be used directly in subsequent reactions or purified by distillation under high vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in this synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | 175201-86-2 | C₆H₅ClO₄S₂ | 240.69 |

| This compound | 175201-87-3 | C₆H₄Cl₂O₃S₂ | 259.13 |

Table 2: Plausible Reaction Parameters

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| 1: Synthesis of Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate | Sodium thiomethoxide | DMF | Room Temp. | 2-4 h | 70-85 |

| 2: Synthesis of Methyl 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylate | m-CPBA | DCM | 0 °C to RT | 1-3 h | 90-98 |

| 3: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | LiOH or NaOH | Methanol/Water | Reflux | 2-6 h | 85-95 |

| 4: Synthesis of this compound | Thionyl chloride, DMF (cat.) | DCM | Reflux | 2-4 h | 90-99 (crude) |

Visualized Workflow

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the key steps.

Caption: Overall synthetic workflow for the preparation of the target compound.

Caption: Logical progression of the key chemical transformations.

In-depth Technical Guide: Structural Analysis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structural analysis of the chemical compound 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the complete structural elucidation of this specific molecule is not publicly available. This document provides the foundational information that has been identified and presents a generalized workflow for the structural characterization of novel thiophene derivatives, which would be applicable to the target compound.

Compound Identification

Basic chemical data for this compound has been collated from various chemical supplier databases.

| Property | Value |

| CAS Number | 175201-87-3 |

| Molecular Formula | C₆H₄Cl₂O₃S₂ |

| Molecular Weight | 259.13 g/mol |

| Canonical SMILES | CS(=O)(=O)C1=C(C(=C(S1)C(=O)Cl)Cl) |

| Physical Form | Solid (predicted) |

Structural and Spectroscopic Data

A thorough search for specific crystallographic, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound did not yield any publicly available detailed experimental results or peer-reviewed analyses. Certificates of Analysis from commercial suppliers were also not found to contain this detailed information.

For researchers investigating this compound, the following sections outline the standard experimental protocols that would be employed for a comprehensive structural analysis.

Hypothetical Experimental Protocols for Structural Elucidation

The following represents a standard workflow for the characterization of a novel substituted thiophene compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A sample of the compound would be dissolved in the mobile phase and injected into the HPLC system. The purity would be determined by the area percentage of the main peak in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To identify the number and environment of protons. The single proton on the thiophene ring is expected.

-

¹³C NMR: To determine the number of unique carbon atoms and their chemical environments, including the carbonyl, sulfonyl, and thiophene ring carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the substitution pattern on the thiophene ring.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Procedure: The sample would be infused into the mass spectrometer. The accurate mass-to-charge ratio (m/z) of the molecular ion would be measured to confirm the elemental composition. Fragmentation patterns would provide further structural information.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Analysis: The spectrum would be analyzed for characteristic absorption bands, such as the C=O stretch of the carbonyl chloride, the S=O stretches of the sulfonyl group, and vibrations associated with the substituted thiophene ring.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like this compound.

Caption: Logical workflow for the synthesis and structural analysis.

Potential Synthetic Pathway

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible approach involves the chlorination of the corresponding carboxylic acid. A Chinese patent (CN112645925A) describes a similar transformation for a related compound, suggesting that 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid can be converted to its acyl chloride using thionyl chloride in a suitable solvent like dichloromethane with a catalytic amount of N,N-dimethylformamide.[1] This general methodology could likely be adapted for the synthesis of the title compound from its carboxylic acid precursor.

Conclusion

This compound is a commercially available compound for research purposes. However, a detailed public record of its structural and spectroscopic analysis is currently unavailable. Researchers and drug development professionals seeking to work with this molecule will need to perform their own comprehensive characterization using standard analytical techniques such as NMR, MS, IR, and HPLC, as outlined in this guide. The provided hypothetical workflow offers a standard and logical approach to this analytical challenge.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information for 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a sulfur-containing heterocyclic compound of interest in synthetic chemistry. Despite its potential utility as a building block, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data. This document summarizes the currently accessible information and provides a generalized context based on related compounds.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 175201-87-3 |

| Molecular Formula | C₆H₄Cl₂O₃S₂ |

| Molecular Weight | 259.13 g/mol |

Spectroscopic Data

A thorough search for experimental spectroscopic data for this compound has yielded no specific results. No publicly archived ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data is currently available for this exact compound.

For research purposes, spectroscopic analysis of this compound would be required. Predicted spectral data based on computational models can offer initial guidance:

-

¹H NMR: A single proton signal is expected on the thiophene ring. The chemical shift of this proton would likely be influenced by the adjacent electron-withdrawing chloro, carbonyl chloride, and methylsulfonyl groups. A singlet for the methyl group of the methylsulfonyl substituent would also be anticipated.

-

¹³C NMR: Six distinct carbon signals would be expected, corresponding to the four carbons of the thiophene ring, the carbonyl carbon, and the methyl carbon of the sulfonyl group. The chemical shifts would reflect the electronic environment of each carbon atom.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1815 cm⁻¹. Vibrations corresponding to the S=O bonds of the sulfonyl group would also be prominent, usually appearing as two strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Experimental Protocols

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on general organic chemistry principles and known reactions of thiophene derivatives.

A potential synthetic pathway could involve the following conceptual steps:

Caption: A conceptual synthetic workflow for the target compound.

Disclaimer: This proposed pathway is hypothetical and would require significant experimental optimization and validation.

Signaling Pathways and Logical Relationships

There is no information available in the searched scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As a reactive acyl chloride, its primary utility is likely as a chemical intermediate for the synthesis of more complex molecules with potential biological activity.

The logical relationship of this compound in a drug discovery context would be as a starting material or intermediate, as depicted in the following diagram:

Caption: Role as an intermediate in a drug discovery workflow.

Conclusion

While this compound is a commercially available compound, there is a notable absence of published, detailed spectroscopic and synthetic data. Researchers and drug development professionals seeking to utilize this compound will likely need to perform their own characterization and process development. The information provided in this guide, based on general chemical principles and data for related structures, can serve as a preliminary resource for such endeavors. Further empirical investigation is essential to fully elucidate the properties and reactivity of this compound.

The Chloro Group in Substituted Thiophenes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of the chloro group on substituted thiophene rings, a crucial structural motif in medicinal chemistry and materials science. Understanding the factors that govern the transformation of the C-Cl bond is paramount for the efficient design and synthesis of novel compounds. This document details the primary reaction pathways, provides comparative data on reactivity, outlines detailed experimental protocols for key transformations, and visualizes the underlying chemical principles.

Core Principles of Reactivity

The reactivity of a chloro substituent on a thiophene ring is fundamentally dictated by its position and the electronic nature of other substituents on the ring. Two primary positions for substitution, C2 and C5 (α-positions) and C3 and C4 (β-positions), exhibit distinct electronic properties.

Generally, the chloro group at the 2-position is more reactive than one at the 3-position in the most common and synthetically useful transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange. This heightened reactivity is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient and the corresponding proton is more acidic than at the C3 position.[1] This principle is a cornerstone for designing selective synthetic strategies.

The primary reaction classes involving the chloro group are:

-

Palladium-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck). These are the most versatile methods for C-C, C-N, and C-O bond formation.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway is highly effective when the thiophene ring is "activated" by potent electron-withdrawing groups.

-

Metal-Halogen Exchange: This process generates powerful thiophenyl-metal (lithium or magnesium) nucleophiles, which can be trapped with various electrophiles.

The following diagram illustrates the main reactivity pathways for a generic 2-chlorothiophene derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing chlorothiophenes. While chloroarenes are generally less reactive than their bromo or iodo counterparts (reactivity order: I > Br > Cl), modern catalyst systems incorporating bulky, electron-rich phosphine ligands have made their use routine and scalable.[2] The rate-determining step for these reactions is often the initial oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C-C bonds. For chlorothiophenes, achieving high yields necessitates the use of highly active catalyst systems.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halothiophenes (Note: Data for bromothiophenes is included as a proxy to illustrate the general reactivity trend, as direct comparative data for chlorothiophenes under identical conditions is less common in literature. 2-Chlorothiophene is expected to be more reactive than 3-chlorothiophene.)

| Entry | Halothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |

The following diagram outlines the catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition of the Pd(0) complex to the chlorothiophene is typically the rate-limiting step.

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide. The use of bulky, electron-rich phosphine ligands is critical for the successful amination of less reactive aryl chlorides, including chlorothiophenes.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Chlorothiophenes

| Entry | Chlorothiophene Isomer | Amine | Catalyst / Ligand | Base | Yield (%) |

| 1 | 2-Chlorothiophene | Morpholine | Pd₂(dba)₃ / Ligand 3 | NaOt-Bu | 85%[4] |

| 2 | 3-Chlorothiophene | Morpholine | Pd₂(dba)₃ / Ligand 3 | NaOt-Bu | 82%[4] |

| 3 | 2-Chlorothiophene | Aniline | Pd₂(dba)₃ / Ligand 3 | NaOt-Bu | 78%[4] |

| 4 | 3-Chlorothiophene | Aniline | Pd₂(dba)₃ / Ligand 3 | NaOt-Bu | 68%[4] |

| *Ligand 3 refers to a specific biaryl phosphine ligand from the cited study, demonstrating the need for specialized ligands.[4] |

The data shows that while both isomers are viable substrates, the 2-chloro isomer consistently provides higher yields, reinforcing the general reactivity trend.[4]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway becomes highly efficient when the thiophene ring is activated by one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

The chloro group at the 2-position of an activated thiophene is the most susceptible to nucleophilic attack due to the higher electrophilicity of the C2 carbon, which is adjacent to the sulfur atom.[6]

While SNAr on non-activated aryl chlorides is generally difficult, it can be achieved under forcing conditions or by using exceptionally strong nucleophiles, though this is less common for thiophenes.[7]

Metal-Halogen Exchange

Treating chlorothiophenes with strong organometallic bases like n-butyllithium (n-BuLi) can induce metal-halogen exchange to form highly reactive thiophenyllithium species. These intermediates are powerful nucleophiles that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install various functional groups. The exchange is typically faster and more efficient at the more reactive 2-position. Similarly, Grignard reagents can be formed, often by reacting the corresponding halothiophene with magnesium metal.[8]

Table 3: Common Transformations via Metal-Halogen Exchange

| Reagent | Intermediate | Trapping Electrophile (E+) | Final Product Functional Group |

| n-BuLi | Thiophenyllithium | CO₂ then H⁺ | -COOH (Carboxylic Acid) |

| n-BuLi | Thiophenyllithium | DMF | -CHO (Aldehyde) |

| Mg | Thiophenylmagnesium chloride | R₂C=O | -C(OH)R₂ (Tertiary Alcohol) |

Application in Drug Development: The Synthesis of Rivaroxaban

The reactivity of chlorothiophenes is not merely of academic interest; it is a cornerstone of industrial pharmaceutical synthesis. A prime example is the synthesis of the anticoagulant drug Rivaroxaban . A key step in its manufacture involves the amide coupling of 5-chlorothiophene-2-carboxylic acid with a complex amine intermediate.[6][9]

The synthesis begins with the activation of the carboxylic acid, often by converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂).[6] This activated intermediate then readily reacts with the primary amine of the oxazolidinone core to form the final amide bond of Rivaroxaban.

This industrial application highlights the importance of understanding and controlling the reactivity of the chloro and carboxyl groups on the thiophene scaffold for the large-scale production of life-saving medicines.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of a Chlorothiophene Derivative[3]

This generalized protocol is for conducting a kinetic analysis but is representative of a standard preparative procedure.

-

Reaction Setup: A Schlenk tube is charged with the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., a 4:1 mixture of dioxane and water, 6.0 mL total) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The chlorothiophene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are added. If a Pd(II) source like Pd(OAc)₂ is used, an appropriate phosphine ligand (e.g., SPhos, XPhos) must also be added.

-

Reaction Conditions: The flask is sealed and placed in a pre-heated oil bath at the desired temperature (typically 80-120°C). The reaction mixture is stirred vigorously.

-

Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene (Representative Protocol)[2]

This protocol for a related chloroarene illustrates the typical conditions required, which are applicable to chlorothiophenes.

-

Catalyst Preparation: Under a nitrogen atmosphere, a 2-necked flask is charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv.), and degassed toluene (5 mL). The mixture is stirred at room temperature for 5 minutes.

-

Reagent Addition: The chloroarene (e.g., 4-chlorotoluene, 1.0 equiv.) and the amine (e.g., morpholine, 1.5 equiv.) are added.

-

Reaction Conditions: The resulting mixture is stirred at reflux (or a lower temperature such as 80-110°C depending on substrate reactivity) for the required time (e.g., 6 hours).

-

Workup: After cooling to room temperature, the reaction is quenched with water. The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the crude product is purified by column chromatography.

Protocol: Nucleophilic Aromatic Substitution on 2,3,4-Trichlorothiophene[6]

This protocol demonstrates the selective substitution at the C2 position.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3,4-trichlorothiophene (1.0 equiv.), a base (e.g., potassium carbonate, 2.0 equiv.), and an anhydrous solvent like DMF.

-

Nucleophile Addition: Add the nucleophile (e.g., piperidine, 1.2 equiv.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

The chloro group on a substituted thiophene is a versatile functional handle that enables a wide array of synthetic transformations. Its reactivity is highly dependent on its position on the ring, with the 2-position being significantly more reactive than the 3-position in key reactions. For palladium-catalyzed cross-couplings, the use of modern, highly active catalyst systems is essential for achieving good yields from the less reactive chloro-substrates. Nucleophilic aromatic substitution provides an alternative pathway, particularly for thiophenes activated by strong electron-withdrawing groups. Finally, metal-halogen exchange offers a powerful method for generating thiophenyl nucleophiles for subsequent functionalization. A thorough understanding of these principles is critical for professionals in drug discovery and chemical research to effectively leverage chlorothiophene building blocks in the synthesis of complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US20170267669A1 - Process for the Preparation of Rivaroxaban - Google Patents [patents.google.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]

- 9. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzene-1,3-disulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of Benzene-1,3-disulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The document details its physicochemical characteristics, synthesis protocols, and significant applications, with a focus on its role in the development of biologically active sulfonamides. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Note on the Molecular Formula: The initially specified molecular formula C6H4Cl2O3S2 does not correspond to a common, stable chemical entity. This guide focuses on the closely related and synthetically important compound, Benzene-1,3-disulfonyl chloride , with the molecular formula C6H4Cl2O4S2 . This compound is a plausible subject of interest for the intended audience due to its established role in medicinal chemistry.

Core Characteristics

Benzene-1,3-disulfonyl chloride, also known as m-benzenedisulfonyl chloride, is a reactive organic compound widely used as a building block in organic synthesis.[1] Its utility stems from the two sulfonyl chloride functional groups, which can readily react with nucleophiles, particularly amines, to form stable sulfonamide linkages.[2] This reactivity makes it a valuable precursor for the synthesis of a diverse range of molecules, including pharmaceutical intermediates and biologically active compounds.[3]

Physicochemical Properties

The key physicochemical properties of Benzene-1,3-disulfonyl chloride are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C6H4Cl2O4S2 | [4][5] |

| Molecular Weight | 275.13 g/mol | [4][5] |

| CAS Number | 585-47-7 | [4][5] |

| Appearance | White to light yellow/orange crystalline powder | [4][5] |

| Melting Point | 59-63 °C | [4] |

| Boiling Point | 145 °C at 1 mmHg | [6] |

| Solubility | Soluble in toluene, DMSO, methanol, and dichloromethane. Reacts with water. | [4][6][7] |

| Purity | ≥98% (HPLC) | [4] |

| Storage Conditions | Store at 4°C under an inert atmosphere. Moisture and heat sensitive. | [4] |

Spectral Data

The following tables summarize the key spectral data for the characterization of Benzene-1,3-disulfonyl chloride.

¹H NMR (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 8.54 | t | H-2 | [2] |

| 8.32 | dd | H-4, H-6 | [2] |

| 7.89 | t | H-5 | [2] |

¹³C NMR

FT-IR (Film)

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1380 | S=O asymmetric stretching | [8] |

| ~1180 | S=O symmetric stretching | [8] |

| ~880 | S-Cl stretching | [8] |

| ~3100 | Aromatic C-H stretching | [8] |

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns consistent with the loss of chlorine and sulfonyl groups.

Synthesis and Experimental Protocols

Benzene-1,3-disulfonyl chloride is typically synthesized via the chlorosulfonation of benzene or its derivatives. The following protocols provide detailed methodologies for its preparation.

Synthesis of Benzene-1,3-disulfonyl chloride from Benzene

This protocol involves the direct sulfonation of benzene followed by chlorination.

Reaction Scheme:

Experimental Protocol:

-

Sulfonation: To a stirred mixture of fuming sulfuric acid (containing 20% SO₃) at 0 °C, slowly add benzene. After the addition is complete, the mixture is heated to 80-90 °C and maintained for 4-6 hours.[9]

-

Conversion to Sodium Salt: The reaction mixture is then cooled and carefully poured onto crushed ice. This is followed by neutralization with sodium carbonate to precipitate the sodium salt of benzene-1,3-disulfonic acid. The resulting salt is filtered and dried.[9]

-

Chlorination: The dried sodium salt is then mixed with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) and gently heated. The reaction is exothermic and should be carefully controlled. After the initial reaction subsides, the mixture is heated at 100 °C for 1-2 hours.[9]

-

Isolation and Purification: The product, Benzene-1,3-disulfonyl chloride, is isolated by pouring the reaction mixture onto crushed ice. The resulting solid is collected by filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent like hexane.[9]

Applications in Drug Development

Benzene-1,3-disulfonyl chloride is a pivotal intermediate in the synthesis of various sulfonamide-based therapeutic agents.[1] The sulfonamide moiety is a key pharmacophore found in a wide range of drugs with diverse biological activities.

Synthesis of Biologically Active Sulfonamides

The reaction of Benzene-1,3-disulfonyl chloride with primary or secondary amines is a standard method for the synthesis of disulfonamides.

General Reaction Scheme:

Case Study: Carbonic Anhydrase Inhibitors

A significant application of benzene-1,3-disulfonamide derivatives is in the development of carbonic anhydrase inhibitors.[10] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs.[11][12]

Signaling Pathway and Mechanism of Action:

Benzene-1,3-disulfonamide derivatives can act as potent inhibitors of various carbonic anhydrase isoforms. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, preventing the binding of the natural substrate.[10]

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

An esterase assay using 4-nitrophenyl acetate as a substrate is a common method to determine the inhibitory activity of compounds against carbonic anhydrase.

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoenzyme and the test inhibitor (benzene-1,3-disulfonamide derivative) in an appropriate buffer (e.g., Tris-HCl).

-

Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor at various concentrations, and the buffer.

-

Initiation of Reaction: Start the reaction by adding a solution of 4-nitrophenyl acetate.

-

Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Benzene-1,3-disulfonyl chloride is a versatile and valuable reagent for chemical synthesis, particularly in the realm of drug discovery and development. Its ability to readily form sulfonamide linkages provides access to a wide array of biologically active molecules, including potent enzyme inhibitors such as those targeting carbonic anhydrase. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chemical intermediate.

References

- 1. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 2. spectrabase.com [spectrabase.com]

- 3. alcatrazchemicals.com [alcatrazchemicals.com]

- 4. usbio.net [usbio.net]

- 5. vivanls.com [vivanls.com]

- 6. 1,3-Benzenedisulfonyl Chloride | 585-47-7 [chemicalbook.com]

- 7. 1,3-Benzenedisulfonyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Carbonic anhydrase inhibitors: inhibition of human, bacterial, and archaeal isozymes with benzene-1,3-disulfonamides--solution and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of thiophene carbonyl chlorides

An In-depth Technical Guide to the Physical and Chemical Properties of Thiophene Carbonyl Chlorides

Thiophene carbonyl chlorides are a class of heterocyclic organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals.[1] Their utility stems from the reactive acyl chloride group attached to the electron-rich thiophene ring, enabling diverse chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the most common isomers, 2-thiophenecarbonyl chloride and 3-thiophenecarbonyl chloride, along with relevant experimental protocols and their applications in drug development.

Physical and Chemical Properties

Thiophene carbonyl chlorides are typically colorless to yellow liquids or solids with a pungent odor.[2][3] They are generally sensitive to moisture, hydrolyzing to the corresponding thiophenecarboxylic acid.[2][4] Their physical characteristics are critical for handling, storage, and reaction setup.

Quantitative Data Summary

The key physical properties of 2- and 3-thiophenecarbonyl chloride, along with some derivatives, are summarized in the table below for easy comparison.

| Property | 2-Thiophenecarbonyl Chloride | 3-Thiophenecarbonyl Chloride | 3-Methylthiophene-2-carbonyl chloride | 5-Chlorothiophene-2-carbonyl Chloride |

| CAS Number | 5271-67-0[5] | 41507-35-1[3] | 61341-26-2[6] | 42518-98-9[7] |

| Molecular Formula | C₅H₃ClOS[5] | C₅H₃ClOS[3] | C₆H₅ClOS[6] | C₅H₂Cl₂OS[7] |

| Molecular Weight | 146.59 g/mol [5] | 146.59 g/mol [3] | 160.62 g/mol [6] | 181.04 g/mol [7] |

| Appearance | Clear colorless to yellow-gray liquid[2] | Solid[8] | - | - |

| Melting Point | N/A[5] | 51-54 °C[8] | - | - |

| Boiling Point | 206-208 °C[2] | 195.4±13.0 °C at 760 mmHg[3] | 216-220 °C[6] | - |

| Density | 1.371 g/mL at 25 °C[2] | 1.4±0.1 g/cm³[3] | 1.314 g/mL at 25 °C[6] | - |

| Refractive Index | n20/D 1.590[2] | n20/D 1.577[3] | n20/D 1.586[6] | - |

| Flash Point | 90 °C (194 °F)[9] | 51 °C (124 °F)[3] | >110 °C (230 °F)[6] | - |

| Solubility | Soluble in Chloroform[2] | - | - | - |

| Storage | 2-8°C, Moisture Sensitive[2] | 2-8°C[3][8] | 2-8°C[6] | - |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and quality control of thiophene carbonyl chlorides.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption, which typically appears at a high frequency (around 1740-1780 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the thiophene ring typically resonate in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns are distinct for the 2- and 3-isomers, allowing for unambiguous identification.

-

¹³C NMR : The carbonyl carbon exhibits a characteristic resonance in the downfield region of the spectrum (typically δ 160-165 ppm).

-

-

Mass Spectrometry (MS) : In mass spectrometry, a common fragmentation pattern for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion, which often represents the base peak.[10]

Experimental Protocols

The synthesis of thiophene carbonyl chlorides can be achieved through several methods. Below are detailed protocols for common laboratory-scale preparations.

Synthesis of 2-Thiophenecarbonyl Chloride from 2-Thiophenecarboxylic Acid

This is a standard method involving the chlorination of the corresponding carboxylic acid using thionyl chloride.[11][12]

Reagents and Equipment:

-

2-Thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous solvent (e.g., dibutyl ether or ethyl acetate)[11][12]

-

Round-bottom flask with a reflux condenser and gas outlet/trap

-

Heating mantle

-

Stirring apparatus

-

Vacuum distillation setup

Procedure:

-

In a round-bottom flask, suspend or dissolve 2-thiophenecarboxylic acid in an anhydrous solvent like dibutyl ether.[12]

-

Add a catalytic amount of DMF (e.g., 0.05 equivalents).[12]

-

Slowly add thionyl chloride (approx. 1.1-1.5 equivalents) to the mixture.[11][12] This step is exothermic and releases gases (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.[11][12]

-

Heat the reaction mixture to reflux (typically 60-70°C) and maintain for 1-3 hours until the reaction is complete, which can be monitored by the cessation of gas evolution.[11][12]

-

After cooling the mixture to room temperature, the excess thionyl chloride and the solvent are removed by distillation.[11]

-

The final product, 2-thiophenecarbonyl chloride, is purified by vacuum distillation to yield a clear oil.[11][13]

Synthesis of 2-Thiophenecarbonyl Chloride from Thiophene

Direct synthesis from thiophene is also possible, for instance, by reacting it with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.[14]

Reagents and Equipment:

-

Thiophene

-

Phosgene (or a phosgene equivalent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous inert solvent (e.g., methylene chloride)

-

Dry ice/acetone bath

-

Apparatus for handling toxic gases

-

Quenching solution (e.g., iced 25% hydrochloric acid)[14]

Procedure:

-

A solution of phosgene in methylene chloride is cooled to a low temperature (e.g., -20°C).[14]

-

Anhydrous aluminum chloride is added to form a slurry.[14]

-

A solution of thiophene in methylene chloride is added slowly while maintaining the low temperature.[14] The concentration of thiophene should be kept low (5-10%) to minimize the formation of ketone by-products.[14]

-

Immediately after the addition is complete, the reaction mixture is poured into an iced, strongly acidic aqueous solution to quench the reaction and hydrolyze the catalyst complex.[14]

-

The organic phase is separated, dried, and the solvent is evaporated.

-

The product is then purified by vacuum distillation.[14]

Applications in Drug Development and Agrochemicals

Thiophene carbonyl chlorides are key building blocks in medicinal and agricultural chemistry.[15][16] The thiophene ring is a "privileged pharmacophore," meaning it is a structural motif frequently found in biologically active compounds.[15]

These acyl chlorides are used to introduce the thienoyl group into larger molecules, a common step in the synthesis of various therapeutic agents and pesticides.

Examples:

-

Tioxazafen : 2-Thiophenecarbonyl chloride is a key raw material in the preparation of tioxazafen, a broad-spectrum nematicide used for seed treatment.[1][17] It is synthesized by reacting 2-thiophenecarbonyl chloride with benzamide oxime.[12]

-

Rivaroxaban : 5-Chlorothiophene-2-carbonyl chloride is an important intermediate in the synthesis of Rivaroxaban, an anticoagulant medication used to prevent blood clots.[1][7]

Safety and Handling

Thiophene carbonyl chlorides are corrosive and moisture-sensitive compounds.[9] They cause severe skin burns and eye damage.[3][9] Inhalation can lead to chemical burns of the respiratory tract.[18] Handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[9] They should be stored in tightly sealed containers in a cool, dry place under an inert atmosphere to prevent decomposition.[2][8]

References

- 1. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 2. 2-Thiophenecarbonyl chloride | 5271-67-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 5271-67-0 CAS MSDS (2-Thiophenecarbonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 61341-26-2 CAS MSDS (3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene-3-carbonyl chloride 97 41507-35-1 [sigmaaldrich.com]

- 9. 2-噻吩甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 13. WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 14. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methylsulfonylthiophene Derivatives: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have long been recognized as privileged structures in medicinal chemistry. Their versatile chemical nature allows for a broad range of structural modifications, leading to a diverse array of pharmacological activities. Among these, methylsulfonylthiophene derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The introduction of the methylsulfonyl group can significantly modulate the physicochemical and pharmacokinetic properties of the parent thiophene scaffold, often leading to enhanced biological activity and improved drug-like characteristics. This technical guide provides a comprehensive literature review of methylsulfonylthiophene derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a strong emphasis on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Synthesis of Methylsulfonylthiophene Derivatives

The synthesis of methylsulfonylthiophene derivatives often involves a multi-step process, beginning with the construction of the thiophene ring, followed by the introduction or modification of the methylsulfonyl moiety. A cornerstone of thiophene synthesis is the Gewald reaction , a versatile and widely used multicomponent reaction for the preparation of 2-aminothiophenes.[1][2][3][4] These 2-aminothiophenes serve as crucial intermediates that can be further functionalized.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene compound (e.g., a α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1]

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)

-

Elemental sulfur (1.1-1.2 eq)

-

Base (e.g., morpholine, piperidine, or triethylamine) (catalytic to stoichiometric amounts)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a stirred solution of the ketone or aldehyde and the active methylene compound in the chosen solvent, add the base.

-

To this mixture, add elemental sulfur portion-wise.

-

The reaction mixture is then typically heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.[5] Microwave irradiation has also been employed to accelerate the reaction.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by evaporation of the solvent followed by purification using techniques such as recrystallization or column chromatography.[5]

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[1]

Synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes

A specific protocol for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes has been reported, which involves the oxidation of a corresponding methylthio precursor.

Experimental Workflow for 3-(Methylsulfonyl)benzo[b]thiophene Synthesis

Caption: Workflow for the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes.

Biological Activities of Methylsulfonylthiophene Derivatives

Methylsulfonylthiophene derivatives have demonstrated a wide spectrum of biological activities. The following sections summarize the quantitative data available for their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiophene derivatives, including those with sulfonyl groups, against various cancer cell lines.

Table 1: Anticancer Activity of Thiophene and Sulfonamide Derivatives (IC50 values in µM)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[b]thiophene derivative (BZA09) | A549 (Non-small cell lung cancer) | 2.73 | [6] |

| Tetrahydrobenzo[b]thiophene derivative (UD19) | A549 (Non-small cell lung cancer) | 7.2 | [6] |

| Tetrahydrobenzo[b]thiophene derivative (BZ05) | A549 (Non-small cell lung cancer) | 9.49 | [6] |

| 2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (13) | Hep-G2 (Hepatocellular carcinoma) | 9.34 | [7] |

| 2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (13) | HCT-116 (Colon carcinoma) | 11.51 | [7] |

| 2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (17) | Hep-G2 (Hepatocellular carcinoma) | 19.22 | [7] |

| 2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (17) | HCT-116 (Colon carcinoma) | 17.39 | [7] |

| Thiophene derivative (Compound S8) | A549 (Lung cancer) | Effective at 10⁻⁴ M | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of methylsulfonyl and thiophene derivatives have been investigated in both in vitro and in vivo models. Methylsulfonylmethane (MSM), a simple organosulfur compound, has been shown to exert anti-inflammatory effects by downregulating NF-κB signaling.[9]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound/Derivative | Assay/Model | Dosage/Concentration | % Inhibition / Effect | Reference |

| Methylsulfonylmethane (MSM) | LPS-stimulated murine macrophages | - | Inhibition of NO, PGE2, IL-6, TNF-α release | [9] |

| Methylsulfonylmethane (MSM) | TPA-induced mouse ear edema | 500-1250 µ g/ear | Significant inhibition of edema | [9] |

| Thiophene Derivative | Carrageenan-induced paw edema | 50 mg/kg | 58.46% inhibition | [10] |

| 2-Methylsulfanyl-[1][2][4]triazoloquinazolines | LPS-stimulated macrophages | - | Inhibition of NO, TNF-α, PGE-2 | [7] |

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives, including those with sulfur-containing functional groups, has been evaluated against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Thiophene and Sulfonamide Derivatives (MIC values in µg/mL)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N-(benzenesulfonyl)amide derivative (10) | S. aureus (MRSA) | 4-8 | |

| N-(benzenesulfonyl)amide derivative (16) | S. aureus (MRSA) | 4-8 | |

| Thiophene derivative (S1) | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | [8] |

| Thiophene derivative (S4) | C. albicans, A. niger | 0.91 µM/ml | [8] |

| Thiophene derivative (7b) | Various bacteria | Comparable to ampicillin/gentamicin | [11] |

| Thiophene derivative (8) | Various bacteria | Comparable to ampicillin/gentamicin | [11] |

Mechanism of Action: Signaling Pathways

The biological activities of methylsulfonylthiophene and related sulfur-containing compounds are often mediated through their interaction with key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several sulfur-containing compounds have been shown to inhibit this pathway.[9][12][13][14]

NF-κB Signaling Pathway and Inhibition by Sulfur Compounds

Caption: Inhibition of the NF-κB signaling pathway by methylsulfonylthiophene derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.[15][16][17][18]

MAPK Signaling Pathway in Cancer

Caption: Potential modulation of the MAPK signaling pathway by methylsulfonylthiophene derivatives.

Pharmacokinetics

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). To date, there is a notable lack of publicly available in vivo pharmacokinetic data specifically for methylsulfonylthiophene derivatives. Studies on related compounds, such as mycophenolate mofetil, have detailed pharmacokinetic parameters, but these are not directly transferable.[19] The addition of the methylsulfonyl group is anticipated to influence properties such as solubility, metabolic stability, and plasma protein binding, thereby altering the overall pharmacokinetic profile. Further research is imperative to characterize the Cmax, t1/2, AUC, and bioavailability of promising methylsulfonylthiophene derivatives to guide their development as therapeutic agents.

Conclusion and Future Directions

Methylsulfonylthiophene derivatives represent a compelling class of heterocyclic compounds with significant therapeutic potential. The available literature robustly supports their anticancer, anti-inflammatory, and antimicrobial activities. The Gewald reaction and subsequent modifications provide a versatile platform for the synthesis of a diverse library of these compounds. The inhibitory effects on key signaling pathways, such as NF-κB and potentially MAPK, offer a mechanistic basis for their observed biological effects.

However, to fully realize the therapeutic promise of methylsulfonylthiophene derivatives, several key areas require further investigation. A more extensive and systematic evaluation of a wider range of structurally diverse methylsulfonylthiophene derivatives is needed to establish clear structure-activity relationships (SAR). Crucially, comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to understand their drug-like properties and to establish a correlation between systemic exposure and therapeutic efficacy. The elucidation of their precise molecular targets and a deeper understanding of their interactions with signaling pathways will be instrumental in optimizing their design for enhanced potency and selectivity. Continued interdisciplinary research in this area holds the potential to deliver novel and effective therapeutic agents for a variety of diseases.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key intermediate in organic synthesis. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this document consolidates available information regarding its synthesis, chemical properties, and potential applications inferred from related chemical literature and patents. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science.

Introduction and Inferred History

This compound, with the CAS Number 175201-87-3, is a polysubstituted thiophene derivative. Thiophene and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of chloro, methylsulfonyl, and carbonyl chloride functionalities onto the thiophene ring creates a highly reactive and versatile building block for organic synthesis.

While a definitive "discovery" paper or patent for this specific molecule is not readily identifiable, its emergence is likely rooted in the broader exploration of substituted thiophenes for drug discovery and agrochemical research. The presence of the sulfonyl group suggests a focus on creating compounds with specific electronic and solubility properties, often sought in the development of bioactive molecules. It is probable that this compound was first synthesized as an intermediate within a larger synthetic program, with its utility being the primary focus rather than the compound itself being the final product of interest. Its appearance in the catalogs of chemical suppliers indicates its utility and demand in the research and development sector.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

| Property | Value |

| CAS Number | 175201-87-3 |

| Molecular Formula | C₆H₄Cl₂O₃S₂ |

| Molecular Weight | 259.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Purity | Typically ≥95% |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically deduced from established methods for the preparation of substituted thiophenes and the conversion of carboxylic acids to acid chlorides. A plausible synthetic pathway is outlined below.

General Synthetic Pathway

The synthesis likely begins with a suitable thiophene precursor, followed by sequential introduction of the chloro, methylsulfonyl, and carbonyl chloride groups. A probable route involves the chlorination and sulfonation of a thiophene-2-carboxylic acid derivative, followed by conversion of the carboxylic acid to the carbonyl chloride.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols based on standard organic chemistry procedures for the key transformations.

Step 1: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

This step would likely involve a multi-step process starting from a commercially available thiophene derivative. A possible route is the chlorination and subsequent sulfonation of 2-thiophenecarboxylic acid.

-

Materials: 2-Thiophenecarboxylic acid, N-Chlorosuccinimide (NCS), Acetonitrile, Methanesulfonyl chloride, Aluminum chloride (AlCl₃), Dichloromethane.

-

Procedure:

-

To a solution of 2-thiophenecarboxylic acid in acetonitrile, add N-Chlorosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chlorothiophene-2-carboxylic acid.

-

To a cooled (0 °C) suspension of aluminum chloride in dichloromethane, add methanesulfonyl chloride dropwise.

-

Add the 3-chlorothiophene-2-carboxylic acid to the reaction mixture and allow it to stir at room temperature for 12-24 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, which can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This final step involves the conversion of the carboxylic acid to the acid chloride.

-

Materials: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂), a catalytic amount of N,N-Dimethylformamide (DMF), an inert solvent (e.g., Dichloromethane or Toluene).

-

Procedure:

-

To a solution of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in an inert solvent, add a catalytic amount of DMF.

-

Add thionyl chloride dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude this compound. The product can be used in the next step without further purification or can be purified by vacuum distillation.

-

Reactivity and Potential Applications

The high reactivity of the carbonyl chloride group makes this compound a valuable intermediate for introducing the 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl moiety into other molecules.

Caption: Key reactions of this compound.

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The substituted thiophene core is a common scaffold in a variety of biologically active compounds. The presence of the sulfonyl group can enhance properties such as metabolic stability and binding affinity to biological targets.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While its specific discovery and historical timeline are not well-documented, its synthetic pathway can be reliably inferred from established chemical principles. The combination of chloro, methylsulfonyl, and carbonyl chloride functionalities on a thiophene ring provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers working with this and related thiophene derivatives.

An In-Depth Technical Guide to the Safety and Handling of Thiophene Compounds

Introduction

Thiophene and its derivatives are heterocyclic aromatic compounds that are fundamental building blocks in medicinal chemistry, materials science, and the development of pharmaceuticals, dyes, and polymers.[1][2] Their unique electronic properties and ability to mimic benzene rings make them prevalent in drug design. However, the inherent reactivity and metabolic pathways of the thiophene ring also present significant safety and health hazards. This guide provides a comprehensive overview of the safety precautions, handling procedures, and toxicological profiles of thiophene compounds, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk.

Hazard Identification and Risk Assessment

Thiophene compounds are classified as hazardous materials, primarily due to their flammability, toxicity, and reactivity. A thorough risk assessment must be conducted before any handling.

1.1 Primary Hazards

-

Flammability: Thiophene is a highly flammable liquid and vapor.[1][3][4][5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][3][7] Vapors can also form explosive mixtures with air.[3][4][5]

-